molecular formula C14H11N3O3 B2416003 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 609793-18-2

2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2416003
M. Wt: 269.26
InChI Key: QHBIXOZTUNKGCQ-UHFFFAOYSA-N
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Description

“2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-member aromatic ring. This compound also contains a pyrido[1,2-a]pyrimidine ring, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a furan ring, which is attached to a pyrido[1,2-a]pyrimidine ring via a methylene bridge. The pyrido[1,2-a]pyrimidine ring is substituted at the 4-position with an oxo group and at the 3-position with a carbaldehyde group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The furan ring, the amino group, the oxo group, and the carbaldehyde group can all participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature. The presence of multiple heteroatoms (oxygen and nitrogen) suggests that it may have good solubility in polar solvents .

Scientific Research Applications

Synthetic Chemistry and Molecular Structure Analysis

  • Cycloaddition Reactions : 2-(Alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives, closely related to the compound of interest, have been used to synthesize diastereomeric tetraazapentaphene derivatives through acid-catalyzed [4+2] cycloaddition reactions (Noguchi, Mizukoshi, & Nishimura, 1997).
  • Fused Polycyclic Pyrimidines Synthesis : Pyrido[1,2-a]pyrimidine derivatives, a group that includes the target compound, have shown a broad spectrum of biological activity. These derivatives have been utilized in synthesizing fused polycyclic pyrimidines (Harutyunyan, 2016).

Biological and Pharmaceutical Research

  • Bioactive Quinazolin-4(3H)-ones Synthesis : Furan-2-carbaldehydes, which share a structural moiety with the target compound, have been used as green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018).
  • Nucleophilic Condensation Reactions : 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, structurally related to the compound , has been studied for its reactivity towards N- and C-nucleophiles, leading to the formation of a variety of compounds including pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines (Abass et al., 2010).

Heterocyclic Compound Synthesis

  • Pyrimidine Series Derivatives Synthesis : Arylmethylidene derivatives of furan-2(3H)-ones, closely related to the target compound, have been used in the synthesis of various heterocyclic compounds containing pyrimidine and pyridazine structural fragments (Aniskova, Grinev, & Yegorova, 2017).

Future Directions

The future research directions could involve studying the biological activities of this compound. Given its complex structure, it could be interesting to explore its potential applications in medicinal chemistry, such as its use as a precursor for the synthesis of active molecules .

properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-9-11-13(15-8-10-4-3-7-20-10)16-12-5-1-2-6-17(12)14(11)19/h1-7,9,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBIXOZTUNKGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332201
Record name 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

CAS RN

609793-18-2
Record name 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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